N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The compound, also known as “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide”, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway. By interacting with tubulin, it causes cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .
Result of Action
The compound exhibits potent growth inhibition properties against various cancer cell lines . It has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cells . These effects result in the reduction of cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
The compound N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide has been found to interact with various biomolecules . It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been synthesized via a Pd-catalyzed C-N cross-coupling .
Cellular Effects
This compound has shown potent growth inhibition properties against various human cancer cell lines . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Temporal Effects in Laboratory Settings
Its potent growth inhibition properties against various human cancer cell lines suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are yet to be fully investigated. Its potent growth inhibition properties against various human cancer cell lines suggest that it may have significant effects at certain dosages .
Metabolic Pathways
Its synthesis via a Pd-catalyzed C-N cross-coupling suggests that it may interact with various enzymes or cofactors .
Transport and Distribution
Its potent growth inhibition properties against various human cancer cell lines suggest that it may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is yet to be fully determined. Its potent growth inhibition properties against various human cancer cell lines suggest that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl isoxazole core. This can be achieved through a series of reactions including cyclization, substitution, and condensation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale reactors and purification systems are employed to handle the chemical processes efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for developing new drugs or biological probes.
Medicine: The medical applications of this compound are being explored, particularly in the field of oncology. Its derivatives may exhibit anticancer properties and could be developed into therapeutic agents.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Comparison with Similar Compounds
5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxamide
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide
5-methylisoxazole-3-carboxamide
Uniqueness: N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it distinct from other similar compounds and suitable for specialized applications.
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Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-9-4-12(19-23-9)16(20)17-7-11-6-14(24-18-11)10-2-3-13-15(5-10)22-8-21-13/h2-6H,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUDXPBZBIFDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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